![molecular formula C20H22N4 B14262050 2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl- CAS No. 159644-79-8](/img/structure/B14262050.png)
2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is a complex organic compound with a unique structure that includes a bipyridine core and propynylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of Propynylamine Groups: The propynylamine groups are introduced through a nucleophilic substitution reaction, where the bipyridine core reacts with a propynylamine derivative under basic conditions.
Dimethylation: The final step involves the dimethylation of the amine groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The propynylamine groups may interact with specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propyn-1-amine, N,N-dimethyl-
- 2-Propyn-1-amine, N-2-propynyl-
- 2-Propyn-1-amine, N,N-diethyl-
Uniqueness
2-Propyn-1-amine, 3,3’-[2,2’-bipyridine]-6,6’-diylbis[N,N-dimethyl-] is unique due to its bipyridine core, which provides distinct coordination chemistry properties. This makes it particularly valuable in catalysis and materials science compared to other similar compounds.
Properties
CAS No. |
159644-79-8 |
|---|---|
Molecular Formula |
C20H22N4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-[6-[6-[3-(dimethylamino)prop-1-ynyl]pyridin-2-yl]pyridin-2-yl]-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C20H22N4/c1-23(2)15-7-11-17-9-5-13-19(21-17)20-14-6-10-18(22-20)12-8-16-24(3)4/h5-6,9-10,13-14H,15-16H2,1-4H3 |
InChI Key |
HXFXDFFJRYUYCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=NC(=CC=C1)C2=CC=CC(=N2)C#CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


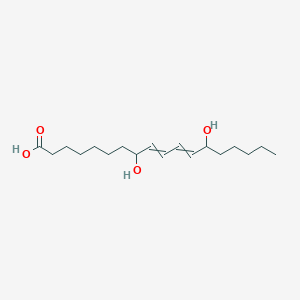

![3-[(Triethoxysilyl)methyl]pentane-2,4-dione](/img/structure/B14261973.png)

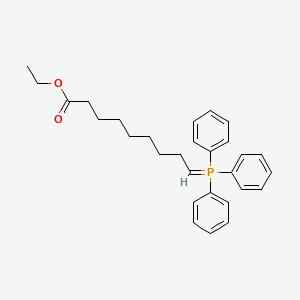
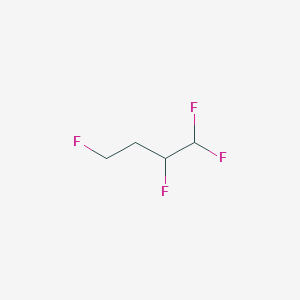
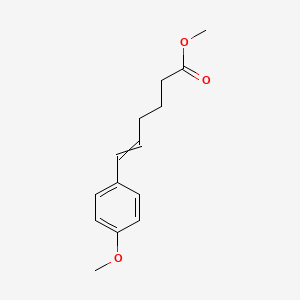
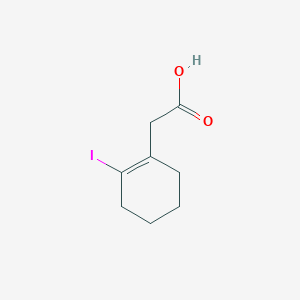
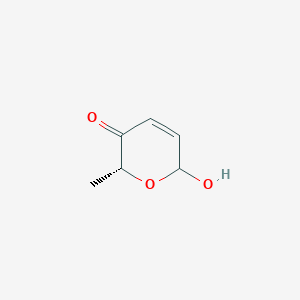
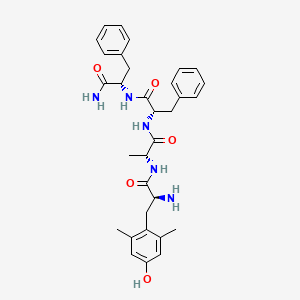
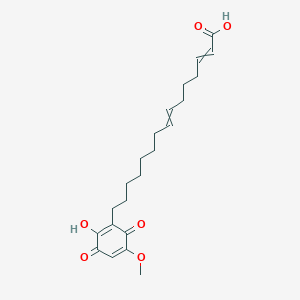
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
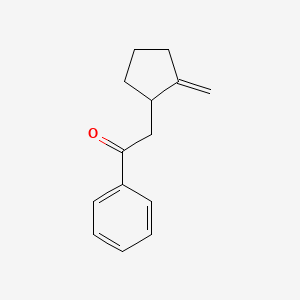
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)
